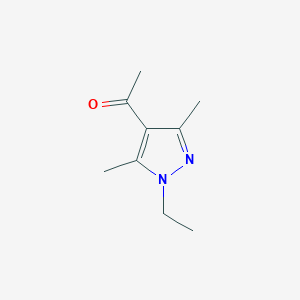

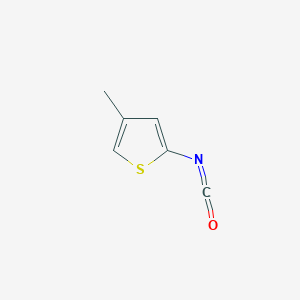

![molecular formula C11H16BrN5 B1277770 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 956441-24-0](/img/structure/B1277770.png)

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

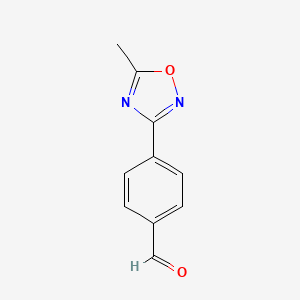

The compound "1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of amines with other reactive intermediates. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is achieved by reacting primary and secondary amines with the tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various intermolecular interactions. For example, antipyrine-like derivatives have been studied using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, revealing that their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These findings suggest that similar analyses could provide insights into the molecular structure of "1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine".

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The oxidation of amines and sulfides by a bromo-dihydro-hydroperoxy-dimethyl-diphenyl-pyrazole compound has been reported to produce amine oxides and sulfoxides in high yield . This indicates that the bromo group in the compound of interest may also facilitate oxidation reactions, which could be relevant for its chemical reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific substituents and structure. For example, the reactivity of a bromomethyl analogue of a pyrimidine derivative with amines and hydrazines has been explored, leading to the synthesis of fused-ring pyrimidines and denitration reactions . These studies highlight the importance of the substituents in determining the reactivity and properties of the compounds. Therefore, a detailed analysis of the physical and chemical properties of "1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine" would require experimental data specific to this compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

- Researchers have synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, incorporating different nitrogen and sulphur containing heterocyclic compounds. These derivatives exhibit significant antibacterial activity against various bacterial species, highlighting their potential in medicinal chemistry and pharmaceutical applications (Al-Smaisim, 2012).

Corrosion Inhibition

- A study on bipyrazolic-type organic compounds, including derivatives of 3,5-dimethyl-1H-pyrazole, demonstrated their effectiveness as corrosion inhibitors. Their efficiency and reactive sites were analyzed using density functional theory (DFT), providing insights into their role in protecting metals from corrosion (Wang et al., 2006).

Molecular Structure Analysis

- Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including 3,5-dimethyl-1H-pyrazol derivatives, involved molecular structure investigations using X-ray crystallography and DFT calculations. This study contributes to understanding the intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).

Catalytic Applications

- Cobalt(II) and copper(II) complexes with armed ligands including 3,5-dimethyl-1H-pyrazol derivatives have been synthesized and characterized. These complexes demonstrate selective coordination, which is crucial in catalysis and material science (Hadda et al., 2007).

Pharmaceutical Research

- Certain 3,5-diphenyl-1H-pyrazole derivatives, including the 4-bromo variants, have been synthesized and found to exhibit analgesic, anti-inflammatory, and other medicinal properties in animal models, indicating their potential in drug development (Bondavalli et al., 1988).

Direcciones Futuras

Pyrazole derivatives, including this compound, have been the subject of numerous studies due to their wide range of pharmacological activities . Future research could focus on further elucidating the chemical properties, synthesis methods, and potential applications of this compound in various fields.

Propiedades

IUPAC Name |

1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN5/c1-6-10(12)8(3)16(14-6)5-17-9(4)11(13)7(2)15-17/h5,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQFPYOFDZTGEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

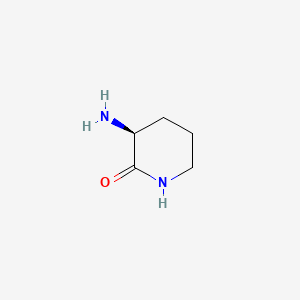

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)